Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 233.69 g/mol. This compound belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles. Its unique structure incorporates a chloroacetyl group, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride. This reaction is facilitated by a base, commonly triethylamine, to neutralize the hydrochloric acid produced during the reaction. The process is usually conducted under anhydrous conditions to prevent hydrolysis of chloroacetyl chloride, ensuring higher yields and purity of the product.
The molecular structure of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate can be described using various chemical representation formats:
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate can undergo several types of chemical reactions:
The mechanism of action for tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate primarily involves its reactivity towards nucleophiles. The chloroacetyl group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications that affect biological functions, making it a potential candidate for drug design and development.
Relevant data include its melting point, boiling point, and spectral data (NMR, IR), which are essential for characterization but are not detailed in available sources.
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate has several applications across different fields:
Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS#: 1260824-43-8) is a key azetidine-based building block in pharmaceutical synthesis, particularly for kinase inhibitors like baricitinib. Its molecular formula is C₁₀H₁₆ClNO₃ (MW: 233.69 g/mol), featuring a Boc-protected azetidine ring functionalized at C3 with a chloroacetyl group. The canonical SMILES representation is CC(C)(C)OC(=O)N1CC(C(=O)CCl)C1 [4] [9].
The core synthesis involves acylating the azetidine nitrogen or carbon centers:
Table 1: Key Precursors for Target Compound Synthesis
| Precursor | CAS Number | Role in Synthesis |
|---|---|---|
| tert-Butyl azetidine-1-carboxylate | 137076-19-6 | Direct N-acylation substrate |
| N-Boc-3-azetidinone | 398489-26-4 | C3-functionalization scaffold |
| Chloroacetyl chloride | 79-04-9 | Acylating agent |
Controlled condensation employs stoichiometric bases to mitigate side reactions:
Water exposure causes hydrolysis of both Boc and chloroacetyl groups:
Et₃N is indispensable for HCl sequestration:
Table 2: Solvent and Base Impact on Reaction Efficiency
| Condition | Yield (%) | Primary Byproducts | Purification Complexity |
|---|---|---|---|
| Et₃N in anhydrous DCM | 80–85 | <5% Diacylated product | Low (precipitate filtration) |
| Pyridine in THF | 45–50 | 15–20% Hydrolyzed chloroacetate | High (chromatography needed) |
| DBU in acetonitrile | 70–75 | 10% Soluble ammonium salts | Moderate (extraction) |
Recent innovations address traditional limitations:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8